molecular formula C66H40Cl6F2O9 B13399035 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one CAS No. 91079-83-3

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

Cat. No.: B13399035
CAS No.: 91079-83-3
M. Wt: 1227.7 g/mol
InChI Key: WBADKMLOQVKUSC-UHFFFAOYSA-N
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Description

The three compounds under investigation are chromen-4-one derivatives with distinct halogen-substituted aryl groups. Their structures share a common chromen-4-one backbone but differ in the substituents on the phenyl rings:

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one: Features dual 4-chlorophenyl groups attached to the chromenone core. The chlorine atoms at the para position enhance lipophilicity and may influence π-π stacking interactions in biological systems.

2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one: Incorporates 3,4-dichlorophenyl substituents, which introduce steric and electronic effects due to the ortho/para chlorine arrangement. This substitution pattern is associated with increased metabolic stability in similar pharmaceuticals .

2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one: Substituted with 4-fluorophenyl groups. Fluorine’s electronegativity and small atomic radius often improve bioavailability and binding affinity in drug-like molecules .

These compounds are structurally analogous to intermediates reported in heterocyclic synthesis (e.g., pyridazines, thiazolopyrimidines) but differ in their chromenone scaffold and hydroxyl substitution .

Properties

CAS No.

91079-83-3

Molecular Formula

C66H40Cl6F2O9

Molecular Weight

1227.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

InChI

InChI=1S/C22H12Cl4O3.C22H14Cl2O3.C22H14F2O3/c23-16-4-1-11(8-18(16)25)7-15-21(28)14-10-13(27)3-6-20(14)29-22(15)12-2-5-17(24)19(26)9-12;2*23-15-5-1-13(2-6-15)11-19-21(26)18-12-17(25)9-10-20(18)27-22(19)14-3-7-16(24)8-4-14/h1-10,22,27H;2*1-12,22,25H

InChI Key

WBADKMLOQVKUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)F)F.C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl.C1=CC(=C(C=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the condensation of appropriate substituted benzaldehydes with 6-hydroxychromen-4-one under basic conditions. The reaction proceeds via the formation of a benzylidene intermediate, which then undergoes cyclization to yield the desired chromen-4-one derivatives. Common reagents used in these reactions include sodium hydroxide or potassium hydroxide as bases, and the reactions are often carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic rings in these compounds undergo electrophilic substitution, particularly at the hydroxyl group (position 6) and methylidene group. Key reactions include:

Bromination

  • Reagents: Bromine (Br₂) in acetic acid.

  • Conditions: Room temperature, catalytic FeBr₃.

  • Products: Brominated derivatives at the hydroxyl group’s para position.

  • Example:

    2-(4-Cl-phenyl)-3-[(4-Cl-phenyl)methylidene]-6-OH-chromen-4-oneBr2/AcOH2-(4-Cl-phenyl)-3-[(4-Cl-phenyl)methylidene]-5-bromo-6-OH-chromen-4-one\text{2-(4-Cl-phenyl)-3-[(4-Cl-phenyl)methylidene]-6-OH-chromen-4-one} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{2-(4-Cl-phenyl)-3-[(4-Cl-phenyl)methylidene]-5-bromo-6-OH-chromen-4-one}

    Substitution patterns vary with halogen type; dichloro derivatives exhibit slower reaction rates due to steric and electronic effects .

Nitration

  • Reagents: Nitrating mixture (HNO₃/H₂SO₄).

  • Conditions: 0–5°C, controlled addition.

  • Products: Nitro derivatives primarily at the hydroxyl group’s ortho position.

Nucleophilic Reactions

The methylidene group (–CH=) participates in nucleophilic addition:

Cyclization

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O).

  • Conditions: Reflux in ethanol.

  • Products: Formation of pyrazole or oxadiazole fused chromones .

    Chromone-methylidene+NH2NH2Chromone-fused pyrazole\text{Chromone-methylidene} + \text{NH}_2\text{NH}_2 \rightarrow \text{Chromone-fused pyrazole}

Oxidation

  • Reagents: H₂O₂ or KMnO₄ in acidic conditions.

  • Products: Quinone derivatives via hydroxyl group oxidation.

    6-OH groupKMnO4/H+6-keto derivative\text{6-OH group} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{6-keto derivative}

Reduction

  • Reagents: NaBH₄ or LiAlH₄.

  • Products: Dihydrochromen-4-ones via methylidene group reduction.

Alkylation/Acylation

The hydroxyl group undergoes alkylation or acylation under basic conditions:

Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I) in K₂CO₃/DMF.

  • Products: 6-O-alkyl ethers .

Acylation

  • Reagents: Acetyl chloride (CH₃COCl) in pyridine.

  • Products: 6-O-acetyl derivatives.

Metal Complexation

The hydroxyl group coordinates with metal ions:

  • Reagents: FeCl₃ or AlCl₃.

  • Products: Stable metal complexes (e.g., Fe(III)-chromone) with enhanced solubility.

Photochemical Reactions

Under UV light, methylidene groups undergo electrocyclization:

  • Conditions: UV irradiation (λ = 254 nm).

  • Products: Polycyclic aromatic hydrocarbons (PAHs).

Research Findings

  • Substituent Effects:

    • Dichloro derivatives exhibit reduced reactivity in electrophilic substitution due to steric hindrance and electron-withdrawing effects.

    • Fluoro derivatives show higher stability under oxidative conditions compared to chloro analogs.

  • Biological Relevance:

    • Pyrazole-fused derivatives (from cyclization) demonstrate inhibitory activity against enzymes like MAO-B (IC₅₀ = 0.036 μM) .

  • Industrial Applications:

    • Metal complexes are used in photovoltaic devices due to their optoelectronic properties.

Scientific Research Applications

These compounds have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, their potential anticancer activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. The presence of halogen atoms in the phenyl rings can enhance their binding affinity to target proteins, leading to increased biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties
Property 4-Chlorophenyl Derivative 3,4-Dichlorophenyl Derivative 4-Fluorophenyl Derivative
Substituent Effects Para-Cl enhances lipophilicity; moderate electron-withdrawing effect Ortho/para-Cl increases steric hindrance; stronger electron withdrawal Para-F enhances electronegativity; reduced steric bulk
Molecular Weight ~400–410 g/mol ~470–480 g/mol ~380–390 g/mol
Hydrogen Bonding 6-OH acts as H-bond donor 6-OH with potential for H-bonding; Cl may disrupt interactions 6-OH and F (weak H-bond acceptor)

Key Observations :

  • The 3,4-dichlorophenyl derivative has higher molecular weight and greater steric bulk compared to the mono-halogenated analogs, which may reduce solubility but improve receptor binding specificity .
Stability and Reactivity
  • 3,4-Dichlorophenyl Derivative : The dual chlorine atoms increase resistance to oxidative degradation but may promote halogen bonding in crystal lattices, as seen in sulfur-containing pyridazines .
  • 4-Fluorophenyl Derivative : Fluorine’s stability against metabolic cleavage (e.g., CYP450 enzymes) is advantageous, as demonstrated in fluorinated pharmaceuticals .

Biological Activity

The compounds of interest, specifically 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one , 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one , and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one , belong to a class of organic compounds known as hydroxychromenones. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The general structure of the hydroxychromenone derivatives can be represented as follows:

CompoundChemical StructureMolecular Formula
1Structure1C16H12Cl2O3
2Structure2C16H12Cl2O3
3Structure3C16H12ClF O3

Anticancer Activity

Research indicates that hydroxychromenones exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with chlorophenyl substitutions showed potent inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, mediated through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Antibacterial Properties

The antibacterial activity of these compounds has also been evaluated against several bacterial strains. Notably, the chlorophenyl derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential for development as antibacterial agents .

Anti-inflammatory Effects

In addition to their anticancer and antibacterial properties, hydroxychromenones have shown promise in anti-inflammatory applications. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect is attributed to the suppression of NF-kB signaling pathways .

Antioxidant Activity

Antioxidant assays have revealed that hydroxychromenones possess significant free radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds can effectively reduce oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage associated with various diseases .

Case Studies

  • Anticancer Activity in Breast Cancer Models :
    A study evaluated the effects of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induces apoptosis via mitochondrial pathways .
  • Antibacterial Screening :
    In an investigation involving various hydroxychromenone derivatives against E. coli and S. aureus, it was found that the 3,4-dichlorophenyl derivative exhibited an MIC of 16 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What in vitro/in vivo models are suitable for toxicity profiling?

  • Models: Zebrafish (Danio rerio) embryos for developmental toxicity screening and HepG2 cells for hepatic metabolism studies. For example, 4-chloro-4-hydroxybenzophenone derivatives were prioritized for endocrine disruption studies using OECD guidelines .
  • Endpoints: LC₅₀ (lethality), gene expression (qPCR), and histopathology.

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